Tartronate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

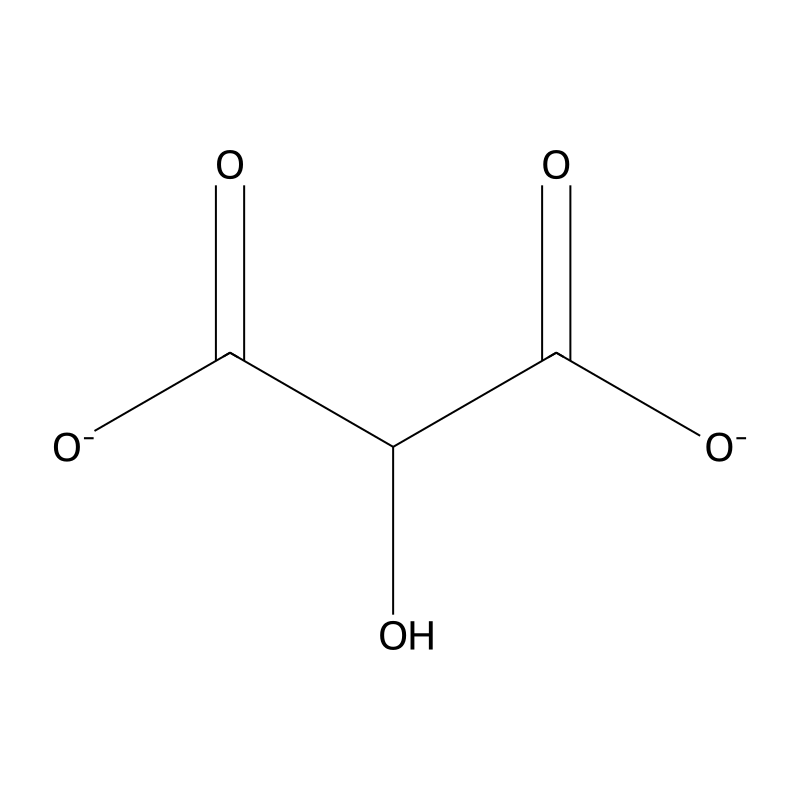

Tartronate, specifically known as tartronate semialdehyde, is an organic compound with the molecular formula . It is a metabolite that plays a significant role in various biochemical pathways, particularly in the metabolism of carbohydrates. Tartronate is produced through enzymatic reactions in organisms such as Escherichia coli, where it acts as an intermediate in the conversion of glycerol and other substrates into useful metabolites . The compound is characterized by its hydroxyl and aldehyde functional groups, which contribute to its reactivity and biological activity.

In biological systems, tartronate semialdehyde acts as an inhibitor of certain enzymes, notably yeast enolase. The enol and aldehyde forms of tartronate semialdehyde exhibit potent inhibitory effects, with Ki values indicating high binding affinity to the enzyme . This inhibition plays a crucial role in regulating metabolic pathways involving glycolysis and gluconeogenesis. Furthermore, the compound's ability to participate in enzymatic reactions underscores its significance in microbial metabolism and potential biotechnological applications.

Tartronate can be synthesized through various methods:

- Enzymatic Synthesis: The enzyme tartronate-semialdehyde synthase catalyzes the conversion of glyoxylate into tartronate semialdehyde by releasing carbon dioxide .

- Electrocatalytic Oxidation: High yields of tartronate can be achieved from glycerol through electrocatalytic oxidation using catalysts such as platinum or gold supported on carbon materials. This method has shown promising results for producing tartronate efficiently from concentrated glycerol solutions .

- Chemical Synthesis: Traditional organic synthesis methods may also be employed to produce tartronate through multi-step reactions involving aldehydes and hydroxyl compounds.

Tartronate has several applications across various fields:

- Biotechnology: Its role as an intermediate in metabolic pathways makes it valuable for biotechnological processes aimed at producing biofuels and biochemicals.

- Pharmaceuticals: Due to its inhibitory properties against key enzymes, tartronate may have potential applications in drug development targeting metabolic disorders.

- Catalysis: The electrocatalytic production of tartronate from glycerol highlights its importance in sustainable chemistry and renewable energy applications.

Studies on the interactions of tartronate with biological molecules have revealed its capacity to inhibit enzymes involved in critical metabolic processes. For instance, research indicates that both the enol and aldehyde forms of tartronate semialdehyde can effectively inhibit yeast enolase, impacting glycolytic flux . Additionally, interaction studies have explored how variations in pH and solvent conditions influence the stability and reactivity of tartronate derivatives.

Several compounds share structural or functional similarities with tartronate. Here are some notable examples:

| Compound Name | Structural Formula | Key Characteristics |

|---|---|---|

| Glyoxylate | Precursor in metabolic pathways; involved in carboxylation reactions. | |

| Glyceric Acid | Similar carbon skeleton; involved in glycolysis; less reactive than tartronate. | |

| 2-Hydroxy-3-oxobutanoic Acid | Related metabolite; participates in similar biochemical pathways. |

Uniqueness of Tartronate:

- Tartronate stands out due to its specific role as a metabolite produced during enzymatic reactions involving glycerol and its potent inhibitory effects on enzymes like enolase.

- Its synthesis methods, particularly via electrocatalytic processes, highlight its potential for sustainable production compared to other similar compounds that may not be easily synthesized or utilized.

The catalytic oxidation of glycerol represents one of the most promising routes for tartronate synthesis, leveraging the abundance of glycerol as a byproduct of biodiesel production [3] [4]. This approach involves the selective oxidation of two primary hydroxyl groups in glycerol while preserving the carbon chain integrity, making it an attractive pathway for sustainable chemical production.

Metal Catalysts (Gold, Palladium, Platinum-Bismuth) and Their Efficiency

The selection and optimization of metal catalysts play a crucial role in determining the efficiency and selectivity of glycerol oxidation to tartronate. Research has demonstrated that different metal catalysts exhibit distinct catalytic behaviors and product distributions [5] [6].

Gold-based catalysts have emerged as particularly effective for tartronate production. Gold on carbon (Au/C) catalysts demonstrate remarkable selectivity toward tartronate formation, with reported yields reaching 61.8% under optimized conditions [4]. The unique catalytic properties of gold arise from its ability to activate molecular oxygen at relatively low temperatures while maintaining high selectivity for the oxidation of primary alcohols [7]. The electronic structure of gold nanoparticles, particularly when supported on carbon materials, facilitates the formation of active sites that preferentially oxidize the primary hydroxyl groups of glycerol [8].

Palladium catalysts exhibit exceptional performance in tartronate synthesis, with palladium nanocubes achieving selectivity values as high as 99% toward tartronate production [3]. The crystallographic orientation of palladium surfaces significantly influences catalytic performance, with the extended (100) surface of palladium nanocubes providing optimal active sites for selective glycerol oxidation [3]. Palladium-based catalysts demonstrate dual cofactor specificity, accepting both nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺) as electron acceptors [5].

Platinum-bismuth bimetallic catalysts represent an advanced approach to enhance both activity and selectivity. The addition of bismuth to platinum catalysts modifies the electronic properties of the active sites, leading to improved selectivity toward tartronate formation [9] [10]. Bismuth acts as a promoter that facilitates the oxidation of primary alcohol functions while suppressing undesired side reactions such as carbon-carbon bond cleavage [11]. These bimetallic systems achieve tartronate yields of approximately 58% with high conversion rates [12].

The comparative analysis of metal catalyst efficiency reveals significant variations in performance metrics:

| Catalyst | Selectivity (%) | Conversion (%) | Conditions | Reference |

|---|---|---|---|---|

| Au/C | 61.8 | 7.2 | 0.3 V, 1 h, 50°C | Qi et al. 2014 [4] |

| Pd/C | 99.0 | 82.0 | 0.8 V, 24 h, 60°C | Guan et al. 2025 [13] |

| Pt/C | 37.8 | 100.0 | 0.7 V RHE | Nature 2024 [14] |

| Au-Pd/C | 78.0 | 68.7 | 1.0 V vs RHE, 2 h | Zhang et al. 2014 [15] |

| Pt-Bi/C | 58.0 | 94.2 | 0.86 V vs RHE | ACS Catal 2023 [5] |

| Pd nanocubes | 99.0 | 95.0 | Alkaline medium | Guima et al. 2017 [3] |

Reaction Conditions and Selectivity Optimization

The optimization of reaction conditions is essential for maximizing tartronate yield and selectivity in catalytic oxidation processes. Multiple parameters influence the reaction outcome, including temperature, pH, electrode potential, electrolyte composition, and catalyst loading [5] [14].

Temperature effects on tartronate formation follow a complex relationship with both conversion and selectivity. Research demonstrates that temperatures in the range of 50-80°C provide optimal performance for most catalyst systems [5]. At temperatures below 50°C, reaction rates are significantly reduced, leading to incomplete conversion of glycerol. Conversely, temperatures exceeding 80°C promote over-oxidation reactions and carbon-carbon bond cleavage, resulting in the formation of lower molecular weight products such as glycolate and formate [5].

pH control represents a critical factor in achieving high tartronate selectivity. Alkaline conditions (pH 12-14) are essential for promoting the desired oxidation pathway while suppressing competing reactions [4] [14]. The presence of hydroxide ions facilitates the deprotonation of alcohol groups, making them more reactive toward oxidation. Additionally, alkaline conditions stabilize the tartronate product and prevent its further oxidation to oxalate [7].

Electrode potential in electrochemical systems directly determines the extent of oxidation and product distribution. Research indicates that potential ranges between 0.3-0.86 V versus the reversible hydrogen electrode (RHE) provide optimal conditions for tartronate formation [4] [5]. Lower potentials result in incomplete oxidation, while higher potentials promote over-oxidation and undesired side reactions.

The systematic optimization of reaction conditions yields the following guidelines:

| Parameter | Optimal Range | Effect on Selectivity | Impact on Tartronate Yield |

|---|---|---|---|

| Temperature | 50-80°C | Increases with temperature | Positive up to 80°C |

| pH | 12-14 | Higher pH favors C3 products | Essential for high yield |

| Potential | 0.3-0.86 V vs RHE | Critical for product distribution | Determines oxidation depth |

| Electrolyte | 1-2 M KOH | Promotes OH⁻ availability | Required for reaction |

| Pressure | Atmospheric | Minimal effect | Not significant |

| Catalyst Loading | 1-5 mg/cm² | Higher loading improves conversion | Improves mass transfer |

Electrocatalytic Oxidation Methods

Electrocatalytic oxidation represents a sustainable and controllable approach for tartronate synthesis, offering the advantage of tunable reaction conditions through applied potential control [4] [16]. This methodology combines the benefits of electrochemical energy conversion with selective organic synthesis, enabling the cogeneration of valuable chemicals and electrical energy.

Anion Exchange Membrane Fuel Cells with Gold/Carbon Anode Catalysts

Anion exchange membrane fuel cells (AEM-DGFCs) equipped with gold on carbon anode catalysts represent an innovative approach for simultaneous tartronate production and electricity generation [4] [16]. This technology leverages the spontaneous nature of glycerol oxidation reactions while maintaining precise control over product selectivity through electrode potential management.

The operational principle of AEM-DGFCs involves the oxidation of glycerol at the anode, coupled with oxygen reduction at the cathode, generating electrical current while producing valuable chemical products [16]. The anion exchange membrane facilitates hydroxide ion transport from the cathode to the anode, maintaining the alkaline environment necessary for selective tartronate formation [4].

Gold nanoparticles supported on carbon (Au/C) demonstrate exceptional performance as anode catalysts in these systems. The catalytic activity of Au/C catalysts can be attributed to several factors: the high dispersion of gold nanoparticles provides numerous active sites for glycerol adsorption and activation; the electronic properties of gold facilitate selective oxidation of primary alcohol groups; and the carbon support enhances electrical conductivity and mass transport [4].

Experimental investigations reveal that AEM-DGFCs with Au/C anodes achieve peak power densities of 57.9 mW/cm² when fed with glycerol solutions [16]. Simultaneously, these systems demonstrate tartronate selectivity of 61.8% with sustained operation over extended periods [4]. The dual functionality of electricity generation and chemical production makes this approach particularly attractive for industrial applications where energy efficiency is paramount.

The electrode structure and reaction conditions exhibit strong effects on anode potential, which can be tuned to values below 0.45 V to favor the oxidation of two primary hydroxyl groups of glycerol while minimizing over-oxidation of the secondary hydroxyl group and carbon-carbon bond cleavage [4]. This precise potential control enables the promotion of tartronate production while suppressing the formation of undesired byproducts such as mesoxalate and oxalate.

Mass transport phenomena play a critical role in regulating reaction rates and product selectivity. The operational conditions governing the transport of reactants and reaction intermediates significantly influence the overall performance of AEM-DGFCs [4]. Optimization of flow rates, temperature, and electrolyte concentration enables the achievement of maximum tartronate yields while maintaining stable electrical output.

3D-Printed Electrolyzers for Selective Glycerol Conversion

The development of 3D-printed electrolyzers represents a significant advancement in the accessibility and customization of electrochemical systems for tartronate synthesis [3] [17]. These devices offer several advantages over conventional electrochemical reactors, including reduced manufacturing costs, rapid prototyping capabilities, and enhanced design flexibility for specific applications.

The 3D-printed electrolyzer developed for glycerol conversion consists of only three mobile parts and can be manufactured in less than 4 hours using approximately 30 grams of polylactic acid filament, with a total cost of less than 5 US dollars [3]. This remarkable cost-effectiveness makes the technology accessible for research applications and small-scale production scenarios.

The electrolyzer design incorporates several innovative features that enhance its performance for tartronate synthesis. The compact structure requires only a few milliliters of solution to perform electrosynthesis tests, making it ideal for laboratory-scale investigations and optimization studies [3]. The modular design allows for easy modification of electrode configurations and operational parameters to suit specific research requirements.

Palladium nanocubes serve as the active catalyst in these 3D-printed systems, demonstrating remarkable selectivity of 99% toward tartronate production [3]. The exceptional performance of palladium nanocubes can be attributed to the extended (100) surface, which provides optimal active sites for selective glycerol oxidation in alkaline medium. The cubic morphology of the palladium nanoparticles ensures high exposure of the catalytically active facets, maximizing the efficiency of the electrocatalytic process.

The operational characteristics of 3D-printed electrolyzers enable long-period glycerol electrolysis in alkaline medium with sustained performance [3]. The system demonstrates excellent stability and reproducibility, making it suitable for continuous operation in research and development applications. The ease of manufacturing and operation makes these devices particularly valuable for educational purposes and distributed chemical production scenarios.

Recent advances in 3D printing technology have enabled the development of multi-material electrochemical devices that integrate conductive and insulating components in a single manufacturing process [18]. These innovations further enhance the capabilities of 3D-printed electrolyzers, enabling the creation of more sophisticated electrode structures and improved mass transport characteristics.

Chemical Synthesis Routes

Chemical synthesis routes for tartronate production encompass traditional organic chemistry approaches that utilize established oxidation methodologies and synthetic transformations [19] [20]. These methods, while often less environmentally friendly than electrocatalytic approaches, provide important insights into the fundamental chemistry of tartronate formation and offer alternative pathways for specific applications.

Oxidation Using Potassium Permanganate

Potassium permanganate (KMnO₄) represents one of the most widely studied oxidizing agents for organic synthesis applications, including the production of tartronate and related compounds [19] [20]. This versatile reagent can exist in various oxidation states and demonstrates broad reactivity toward different organic substrates under appropriate reaction conditions.

The oxidation of glycerol and glycerol derivatives using potassium permanganate proceeds through a complex mechanism involving multiple electron transfer steps [19]. The permanganate ion (MnO₄⁻) serves as a powerful multi-electron oxidant, capable of achieving the selective oxidation of primary alcohol groups while preserving the overall carbon skeleton of the target molecule. The reaction typically requires controlled conditions to prevent over-oxidation and carbon-carbon bond cleavage.

Research investigations have demonstrated that the combination of potassium permanganate with appropriate reaction conditions can achieve tartronate formation from glycerol-derived starting materials [19]. A patent disclosure describes a process for producing tartronic acid solutions through controlled oxidation reactions employing potassium permanganate with various starting materials, including glycerol, glyceric acid, and glycerate salts [19].

The reaction mechanism involves the initial formation of intermediate oxidation products, followed by further oxidation to yield the final tartronate product. The stoichiometry of the reaction typically requires careful control of the permanganate to substrate ratio to achieve optimal yields while minimizing the formation of over-oxidized products such as oxalate [21].

Potassium permanganate oxidation offers several advantages as a synthetic route: the reagent is readily available and relatively inexpensive; the reaction conditions can be adjusted to favor specific products; and the methodology is well-established with extensive literature precedent [20] [22]. However, this approach also presents certain limitations, including the generation of manganese-containing waste products, the potential for over-oxidation, and the requirement for careful reaction control to achieve high selectivity.

Recent developments in permanganate-based oxidation have focused on the use of supported permanganate reagents and solvent-free reaction conditions to address some of the environmental concerns associated with traditional permanganate oxidations [22]. These approaches aim to improve the sustainability of the process while maintaining the synthetic utility of permanganate as an oxidizing agent.

Diazotization of Aminomalonic Acid

The diazotization of aminomalonic acid represents an alternative chemical route for tartronate synthesis that involves the transformation of nitrogen-containing precursors through established diazotization chemistry [23]. This approach offers a direct synthetic pathway to tartronate derivatives, although it requires the handling of potentially hazardous reagents and reaction conditions.

Aminomalonic acid serves as the starting material for this synthetic route, providing the basic carbon skeleton required for tartronate formation [23]. The compound contains both amino and carboxylic acid functional groups, making it suitable for diazotization reactions that can lead to the introduction of hydroxyl functionality at the amino-bearing carbon center.

The diazotization process typically involves the treatment of aminomalonic acid with nitrous acid under acidic conditions, leading to the formation of a diazonium intermediate [24]. This highly reactive intermediate can subsequently undergo hydrolysis to introduce the hydroxyl group characteristic of tartronate structure. The reaction mechanism proceeds through the formation of nitrogen gas as a byproduct, driving the reaction toward completion.

The synthetic utility of this approach lies in its ability to provide direct access to tartronate structures from readily available aminomalonic acid precursors. The reaction conditions can be optimized to achieve acceptable yields while minimizing the formation of unwanted side products. However, the method requires careful handling of diazotization reagents and may generate toxic nitrogen-containing byproducts.

While this synthetic route offers an interesting alternative to oxidative approaches, its practical application is limited by safety considerations and environmental concerns associated with diazotization chemistry. The method may find utility in specialized synthetic applications where other routes are not feasible or when isotopically labeled tartronate compounds are required for research purposes.

Recent Advances in Synthetic Approaches

The field of tartronate synthesis has witnessed significant advances in recent years, driven by the growing demand for sustainable chemical processes and the development of novel catalytic methodologies [25] [26]. These advances encompass improvements in catalyst design, reaction engineering, and process optimization, leading to enhanced efficiency and environmental compatibility.

Advanced Catalyst Design has emerged as a key area of innovation, with researchers developing sophisticated multi-metallic and nanostructured catalysts that offer superior performance compared to traditional systems [27] [28]. High-entropy surface engineering approaches have demonstrated exceptional activity and selectivity for glycerol electro-oxidation to glycerate, with reported current densities of approximately 200 mA/cm² at 0.75 V versus RHE and selectivity values reaching 75.2% [27]. These advanced catalysts utilize the unique characteristics of high-entropy surfaces to modify the electronic structure of exposed platinum sites, resulting in improved catalytic performance.

Electrochemical Process Intensification represents another area of significant advancement, with the development of flow electrolyzers and membrane reactors that enable continuous operation and improved mass transfer characteristics [29] [13]. These systems demonstrate enhanced productivity compared to batch electrochemical processes, with some configurations achieving tartronate selectivity exceeding 52.5% under optimized conditions [13].

Mechanistic Understanding has been greatly enhanced through the application of advanced characterization techniques and computational modeling approaches [7] [30]. In situ spectroscopic methods have provided detailed insights into the reaction pathways and intermediate species involved in tartronate formation, enabling rational catalyst design and process optimization. Density functional theory calculations have elucidated the role of different crystal facets and electronic structures in determining catalytic selectivity [5] [31].

Sustainable Process Development has focused on the integration of renewable energy sources and the development of energy-efficient synthetic routes [18] [32]. 3D printing technology has enabled the rapid prototyping and customization of electrochemical reactors, reducing manufacturing costs and improving accessibility to advanced synthetic methodologies [3] [18]. Recent developments include the creation of fully integrated 3D-printed electrochemical platforms that combine multiple functionalities in a single device.

Biotechnological Approaches have gained increasing attention as complementary methods for tartronate synthesis, with the identification and characterization of tartronate semialdehyde reductases that can facilitate the bioconversion of glycerol-derived substrates [30] [26]. These enzymatic approaches offer mild reaction conditions and high selectivity, although they typically operate at lower conversion rates compared to chemical methods.

Comprehensive Thermodynamic Studies have provided detailed understanding of the equilibrium behavior of tartronate under various conditions, enabling the optimization of reaction parameters and the prediction of product distributions [25]. These studies have revealed the significant role of entropic contributions in protonation processes and have provided robust models for predicting tartronate behavior across wide ranges of experimental conditions.

The integration of these advances has led to the development of more efficient and sustainable synthetic routes for tartronate production. Current research efforts focus on scaling up promising laboratory-scale processes to industrial applications while maintaining high levels of selectivity and environmental compatibility. The continued development of advanced materials, improved process design, and enhanced mechanistic understanding promises to further advance the field of tartronate synthesis in the coming years.